molecular formula C17H22ClN3O2 B500275 N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957506-96-6

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500275
CAS No.: 957506-96-6
M. Wt: 335.8g/mol
InChI Key: CFRBVSCLUGNBKD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with the molecular formula C16H20ClN3O2 It is characterized by the presence of a chloro-methoxyphenyl group, a pyrazolyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the chloro-methoxyphenyl group: This step involves the reaction of the pyrazole derivative with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the propanamide backbone: The final step involves the reaction of the intermediate with 2-methyl-3-bromopropionyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-pyrazol-1-yl)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of the 3,4,5-trimethyl-1H-pyrazol-1-yl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-10(9-21-13(4)11(2)12(3)20-21)17(22)19-15-8-14(18)6-7-16(15)23-5/h6-8,10H,9H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRBVSCLUGNBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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